C2-Phenyl Substitution: Unique 2,3-Diaryl Scaffold
The target compound is the only 3-pyrrolidinol propionate ester cataloged by Sigma-Aldrich (AldrichCPR) that bears aryl substituents at both the C2 and C3 positions of the pyrrolidine ring, creating a contiguous 2,3-diaryl motif . The closest cataloged analogs—Prodilidine (C2-methyl, C3-phenyl) and 1-Methyl-3-phenyl-3-pyrrolidinol propionate (unsubstituted C2, C3-phenyl)—each carry only a single phenyl ring at the C3 position. This structural difference is not merely incremental; the addition of the C2 phenyl group increases the molecular weight by approximately 62 Da (from ~247 Da for mono-phenyl prodilidine to ~309 Da for the target compound) and adds significant steric and conformational constraints around the ester-bearing quaternary center . No direct head-to-head pharmacological comparison is available in the published literature.
~62 Da increase
| Evidence Dimension | Molecular weight (MW) and number of phenyl substituents |
|---|---|
| Target Compound Data | MW = 309.4 g/mol; Two phenyl rings (C2 and C3) |
| Comparator Or Baseline | Prodilidine: MW = 247.3 g/mol; One phenyl ring (C3 only). 1-Methyl-3-phenyl-3-pyrrolidinol propionate: MW = 233.3 g/mol; One phenyl ring (C3 only). |
| Quantified Difference | MW increase of ~62 Da relative to mono-phenyl propionate esters; addition of one full phenyl substituent at C2 |
| Conditions | Structural comparison based on molecular formula and IUPAC nomenclature from CAS registry and vendor databases |
Why This Matters
The 2,3-diaryl architecture creates a sterically encumbered and highly lipophilic environment around the 3-position ester that is absent in all mono-phenyl analogs, which can profoundly influence receptor binding geometry, metabolic stability, and blood-brain barrier penetration.
